

Spectroscopic Data of (S)-HexylHIBO: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-HexylHIBO

Cat. No.: B1662300

[Get Quote](#)

Disclaimer: The spectroscopic data presented in this document for **(S)-HexylHIBO** ((2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid) is predicted based on its chemical structure and established principles of NMR, MS, and IR spectroscopy. As of the compilation of this guide, public repositories of experimental spectroscopic data for this specific compound are not available. This guide is intended for researchers, scientists, and drug development professionals as a reference for the anticipated spectral characteristics of **(S)-HexylHIBO**.

Chemical Structure and Properties

- IUPAC Name: (2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid[[1](#)]
- Molecular Formula: C₁₂H₂₀N₂O₄[[1](#)]
- Molecular Weight: 256.30 g/mol [[1](#)]
- Canonical SMILES: CCCCCC1=C(ONC1=O)CC(C(=O)O)N[[1](#)]
- InChI Key: OKJBLHIYOWSQDJ-VIFPVBQESA-N[[1](#)]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(S)-HexylHIBO**. These predictions are derived from the analysis of its functional groups, including the amino acid backbone, the hexyl chain, and the isoxazolone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **(S)-HexylHIBO** (500 MHz, DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.10	t	1H	α -H of the amino acid
~ 3.20	dd	1H	β -H of the amino acid (diastereotopic)
~ 3.10	dd	1H	β -H of the amino acid (diastereotopic)
~ 2.40	t	2H	- CH_2 - attached to the isoxazolone ring
~ 1.50	quint	2H	- $\text{CH}_2\text{-CH}_2$ - (hexyl chain)
~ 1.30	m	6H	$-(\text{CH}_2)_3$ - (hexyl chain)
~ 0.85	t	3H	- CH_3 (terminal methyl of hexyl chain)
~ 8.50	br s	2H	- NH_2
~ 10.0 - 12.0	br s	1H	-COOH
~ 11.5	s	1H	N-H of the isoxazolone ring

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **(S)-HexylHIBO** (125 MHz, DMSO-d_6)

Chemical Shift (δ , ppm)	Assignment
~ 172.0	Carbonyl carbon of the carboxylic acid
~ 168.0	Carbonyl carbon of the isoxazolone ring
~ 165.0	C=C carbon of the isoxazolone ring
~ 100.0	C=C carbon of the isoxazolone ring
~ 55.0	α -carbon of the amino acid
~ 31.0	-CH ₂ - (hexyl chain)
~ 29.0	-CH ₂ - (hexyl chain)
~ 28.5	-CH ₂ - (hexyl chain)
~ 25.0	β -carbon of the amino acid
~ 22.0	-CH ₂ - (hexyl chain)
~ 21.5	-CH ₂ - attached to the isoxazolone ring
~ 14.0	-CH ₃ (terminal methyl of hexyl chain)

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for **(S)-HexylIHB**O

m/z	Ion	Description
257.14	[M+H] ⁺	Molecular ion (protonated)
239.13	[M+H - H ₂ O] ⁺	Loss of water from the carboxylic acid
211.13	[M+H - H ₂ O - CO] ⁺ or [M+H - COOH] ⁺	Loss of water and carbon monoxide, or loss of the entire carboxylic acid group
172.11	[C ₈ H ₁₄ NO ₂] ⁺	Cleavage of the bond between the α and β carbons of the amino acid

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for **(S)-HexylHIBO**

Wavenumber (cm ⁻¹)	Functional Group	Description of Vibration
3300 - 3500	N-H (amine and isoxazolone)	Stretching
2500 - 3300	O-H (carboxylic acid)	Stretching (broad)
2850 - 2960	C-H (alkyl)	Stretching
~ 1710	C=O (carboxylic acid)	Stretching
~ 1680	C=O (isoxazolone)	Stretching
~ 1640	C=C (isoxazolone)	Stretching
1560 - 1640	N-H	Bending

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a novel compound such as **(S)-HexylHIBO**.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **(S)-HexylHIBO**.
 - Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.

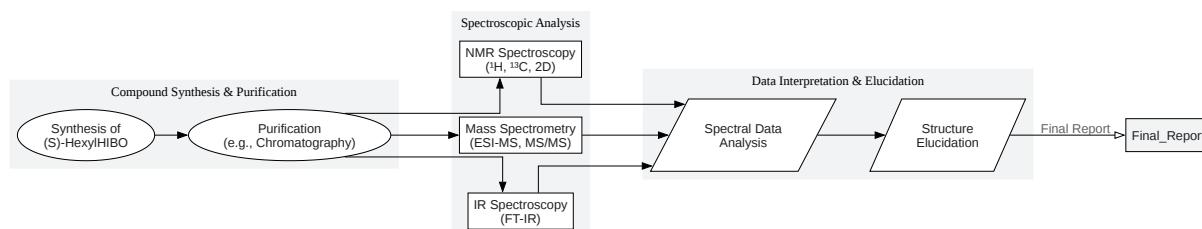
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire a ^1H NMR spectrum using a standard pulse sequence.
- Acquire a ^{13}C NMR spectrum, potentially using a proton-decoupled pulse sequence to simplify the spectrum.
- Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structural elucidation.

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of **(S)-HexylHIBO** (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
 - Further dilute the stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$ in a solvent compatible with the ionization source.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

- Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.
- Acquire a full scan mass spectrum to determine the molecular weight.
- Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$).
 - Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions.
 - Correlate the observed fragments with the structure of **(S)-HexylHIBO**.


Infrared (IR) Spectroscopy

- Sample Preparation:
 - For a solid sample, prepare a KBr pellet by grinding a small amount of **(S)-HexylHIBO** with dry potassium bromide and pressing the mixture into a thin, transparent disk.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Acquire the sample spectrum.
- Data Analysis:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and correlate them with the functional groups present in **(S)-HexylHIBO**.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **(S)-HexylHIBO**.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- To cite this document: BenchChem. [Spectroscopic Data of (S)-HexylHIBO: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662300#s-hexylhibo-spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com